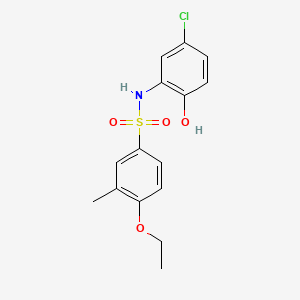

N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide

Description

N-(5-Chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 5-chloro-2-hydroxyphenyl group, a 4-ethoxy group, and a 3-methyl group. Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This compound’s structure combines halogenated and alkoxy substituents, which are known to modulate bioavailability, binding affinity, and metabolic stability .

Properties

IUPAC Name |

N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-3-21-15-7-5-12(8-10(15)2)22(19,20)17-13-9-11(16)4-6-14(13)18/h4-9,17-18H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCDSZXPRNMQZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 4-ethoxy-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can further optimize the production process.

Chemical Reactions Analysis

Coordination Chemistry and Complexation

The hydroxyl and sulfonamide groups enable metal coordination. For example:

-

Tin(II) Complexation : Similar sulfonamides react with dimethyltin dichloride in methanol, forming stable complexes via deprotonation of the hydroxyl and sulfonamide groups .

-

Mechanism :

IR Spectral Evidence :

a) Hydroxyl Group Modifications

-

O-Alkylation/Acylation : The phenolic –OH can undergo alkylation (e.g., with ethyl iodide) or acylation (e.g., with acetyl chloride) under basic conditions .

-

Oxidative Coupling : In the presence of K-10 catalyst, analogous hydroxyl-substituted aromatics participate in oxidative coupling with β-keto phosphonates to form heterocycles .

b) Sulfonamide Group Reactivity

-

Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to sulfonic acids and amines. For example:

-

Radical Reactions : Photocatalytic conditions (e.g., blue LED) enable C–P bond formation via single-electron transfer mechanisms, as seen in pyridine-phosphine oxide hybrids .

Heterocycle Formation

The compound’s substituents may participate in cyclization:

-

Michael Addition-Cyclization : Analogous systems form pyridine derivatives via enamine intermediates (e.g., reaction with β-keto phosphonates and ammonium acetate) .

-

Cycloaddition : Rhodium-catalyzed cycloaddition with diynes generates seven-membered heterocycles .

Example Pathway :

-

Enamine formation from sulfonamide and β-keto phosphonate.

-

Intramolecular cyclization to dihydropyridine.

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide is , with a molecular weight of 325.8 g/mol. The structure includes a chloro-substituted phenyl group, an ethoxy group, and a sulfonamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial and fungal strains, comparable to established antibiotics like isoniazid and ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Against | Reference |

|---|---|---|

| N-(5-chloro-2-hydroxyphenyl)... | Mycobacterium, Fungi | |

| Isoniazid | Mycobacterium | |

| Ciprofloxacin | Bacteria |

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as mitochondrial membrane potential disruption and caspase activation, leading to increased apoptotic cell populations .

Case Study: Apoptosis Induction in Cancer Cells

In a study involving various cancer cell lines (HCT-116, HeLa, MCF-7), the compound demonstrated an IC50 value below 100 µM, indicating potent cytotoxicity. The analysis revealed that the compound significantly increased apoptotic markers in treated cells .

Inhibition of Photosynthetic Electron Transport

Another application of this compound is in the field of plant biology, where it has been evaluated for its ability to inhibit photosynthetic electron transport in chloroplasts. This property could be leveraged for herbicidal applications or to study plant stress responses .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Analogs

Key Findings :

- Methoxy vs.

- Ethoxy and Methyl Groups : The 4-ethoxy and 3-methyl groups in the target compound likely improve lipophilicity, favoring membrane penetration compared to unsubstituted analogs .

Comparison with Functional Analogs

Chalcone Derivatives

Urea-Based Analogs

- NS-1738 (N-(5-Chloro-2-hydroxyphenyl)-N′-[2-chloro-5-(trifluoromethyl)phenyl]urea): Activity: Potent positive allosteric modulator of α7 nicotinic acetylcholine receptors (nAChRs), with EC₅₀ values in the nanomolar range . Key Difference: Urea linkage vs. sulfonamide group; urea derivatives often exhibit higher selectivity for neurological targets .

Biological Activity

N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₅H₁₆ClN₁O₃S

- Molecular Weight : 325.8 g/mol

- CAS Number : 1421840-44-9

This compound acts primarily as an inhibitor of specific enzymes or pathways involved in disease processes. The compound has shown significant effects on various biological targets, including:

- Inhibition of Kinases : Studies indicate that similar compounds in its class have demonstrated inhibitory activity against kinases involved in cancer progression. For instance, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain types of cancers .

- Antitumor Activity : Research suggests that compounds with structural similarities have exhibited antitumor effects in preclinical models. For example, certain benzamide derivatives were shown to inhibit cell proliferation in cancer cell lines, demonstrating potential as therapeutic agents against malignancies .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds and their implications for this compound.

Case Studies

-

Case Study on Antitumor Effects :

A study involving a benzamide derivative demonstrated notable antitumor activity in a mouse model of colon cancer. The compound was administered at varying doses, and results indicated a dose-dependent inhibition of tumor growth with a significant reduction observed at higher concentrations (10 mg/kg) over a treatment period . -

Clinical Implications :

In clinical settings, similar compounds have been explored for their potential to enhance the efficacy of existing cancer therapies by targeting specific molecular pathways involved in tumorigenesis. The development of these compounds aims to improve patient outcomes through more targeted treatment strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-chloro-2-hydroxyphenyl)-4-ethoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 5-chloro-2-hydroxyaniline and a sulfonyl chloride derivative (e.g., 4-ethoxy-3-methylbenzenesulfonyl chloride). Key steps include:

- Base Selection : Use triethylamine or pyridine to neutralize HCl byproducts .

- Solvent Optimization : Polar aprotic solvents like dichloromethane or THF enhance reactivity.

- Temperature Control : Reactions are performed at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), hydroxyl proton (δ 9.5–10.5 ppm, broad), and ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .

- ¹³C NMR : Sulfonamide carbonyl (δ ~110–120 ppm), aromatic carbons (δ 120–140 ppm) .

- IR Spectroscopy : S=O symmetric/asymmetric stretches (1130–1370 cm⁻¹), O-H stretch (~3400 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight; fragmentation patterns validate substituent positions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

- Methodology :

- Data Collection : High-resolution diffraction data (Mo/Kα radiation, λ = 0.71073 Å) at 296 K .

- Structure Solution : SHELXS/SHELXD for phase problem resolution; SHELXL for refinement .

- Key Parameters :

- R-factor : < 0.05 indicates high accuracy.

- Anisotropic Displacement Parameters : Visualized via ORTEP to assess thermal motion .

- Intermolecular Interactions : Hydrogen bonds (e.g., O-H···O=S) and π-π stacking analyzed using Mercury or PLATON .

Q. What methodologies are employed to investigate the inhibitory activity of this compound against histone demethylases (e.g., LSD1/KDM1A), and how can conflicting enzymatic assay data be reconciled?

- Enzymatic Assays :

- Fluorescence-Based Assays : Monitor demethylation of H3K4me2 substrates using LSD1-specific kits (e.g., decrease in fluorescence signal correlates with inhibition) .

- IC₅₀ Determination : Dose-response curves (0.1–100 μM) in triplicate; validate selectivity against MAO-A/B .

- Data Contradictions :

- Source : Variability in enzyme purity, substrate concentration, or buffer conditions.

- Resolution : Use orthogonal assays (e.g., Western blot for H3K4me2 levels in cell lines) .

Q. In computational studies, which molecular docking protocols are recommended to predict the binding affinity and interaction mechanisms with target proteins?

- Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.